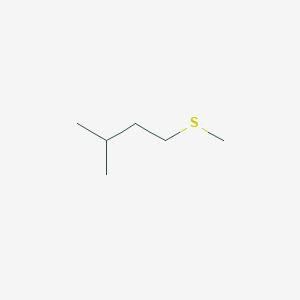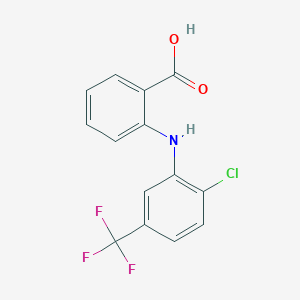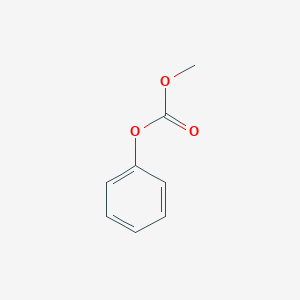
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea, commonly known as CCNU, is a chemotherapy drug that has been used in the treatment of various types of cancers. It belongs to the class of alkylating agents and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Mechanism of Action
CCNU works by attaching to the DNA within cancer cells and disrupting their ability to replicate and divide. This causes the cancer cells to die, while healthy cells are able to repair the damage caused by CCNU. The drug is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical and Physiological Effects:
CCNU can cause a range of side effects, including nausea, vomiting, fatigue, and decreased appetite. It can also cause damage to the bone marrow, leading to a decrease in the production of red and white blood cells. In rare cases, CCNU can cause liver and kidney damage.
Advantages and Limitations for Lab Experiments
CCNU has been widely used in laboratory experiments due to its ability to induce apoptosis in cancer cells. However, its toxicity and potential side effects make it difficult to use in certain experiments. Additionally, its ability to cross the blood-brain barrier can make it difficult to study its effects on other organs and tissues.
Future Directions
There are several areas of research that could be explored related to CCNU. One area of interest is the development of new formulations of the drug that could reduce its toxicity and side effects. Another area of research is the use of CCNU in combination with other drugs to increase its effectiveness. Additionally, more research could be done to understand the mechanisms by which CCNU induces apoptosis in cancer cells.
Synthesis Methods
CCNU is synthesized through a reaction between 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-methylcyclopentanol in the presence of a base. The resulting product is then purified and isolated through various methods such as recrystallization, column chromatography, and distillation.
Scientific Research Applications
CCNU has been extensively studied for its effectiveness in treating brain tumors, lymphomas, and multiple myeloma. It has also been used in combination with other chemotherapy drugs to increase their effectiveness. Research has shown that CCNU can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Properties
| 13909-04-1 | |
Molecular Formula |
C9H16ClN3O2 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O2/c1-9(4-2-3-5-9)11-8(14)13(12-15)7-6-10/h2-7H2,1H3,(H,11,14) |
InChI Key |
IYBJGNAJINQPDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
| 13909-04-1 | |
synonyms |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)












